3-Amino-1-methylpyrrolidin-2-one hydrochloride chemical properties
3-Amino-1-methylpyrrolidin-2-one hydrochloride chemical properties
An In-depth Technical Guide to 3-Amino-1-methylpyrrolidin-2-one Hydrochloride
Introduction
3-Amino-1-methylpyrrolidin-2-one hydrochloride is a heterocyclic organic compound featuring a five-membered lactam ring. As a substituted pyrrolidinone, it belongs to a class of compounds that are of significant interest in medicinal chemistry and drug development. The presence of a primary amine and a lactam moiety within a chiral scaffold makes it a versatile building block for the synthesis of complex molecular architectures and pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
PART 1: Chemical and Physical Properties
The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. The properties of 3-Amino-1-methylpyrrolidin-2-one hydrochloride are summarized below. The data presented often pertains to a specific enantiomer, such as the (R)-enantiomer, which is commonly available.
Structural and Physical Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 3-amino-1-methylpyrrolidin-2-one hydrochloride | [1] |
| CAS Number | 549531-11-5 ((R)-enantiomer) | |
| Molecular Formula | C₅H₁₁ClN₂O | [2] |
| Molecular Weight | 150.61 g/mol | [2] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| InChI Key | QRQPGSHDPDMQIE-PGMHMLKASA-N ((R)-enantiomer) | |
| SMILES | CN1CCC(C1=O)N.Cl | [2] |
Chemical Structure
The structure consists of a pyrrolidin-2-one (a gamma-lactam) ring, N-methylated at position 1, with an amino group at position 3. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Caption: Chemical structure of 3-Amino-1-methylpyrrolidin-2-one hydrochloride.
PART 2: Spectroscopic and Analytical Profile
While specific spectral data for this compound is not widely published, its characteristic features can be predicted based on its functional groups and data from analogous structures.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons (around 2.8-3.0 ppm). The protons on the pyrrolidinone ring would appear as complex multiplets in the aliphatic region (approx. 2.0-4.0 ppm). The proton at the chiral center (C3) would likely be a multiplet. The protons of the primary amine (or ammonium in the salt form) would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
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¹³C NMR: The carbonyl carbon of the lactam is expected to have a chemical shift in the range of 170-180 ppm. The N-methyl carbon would appear around 30-35 ppm. The carbons of the pyrrolidinone ring would be found in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.[4]
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N-H Stretching: The ammonium group (N⁺-H) of the hydrochloride salt will exhibit broad absorption bands in the 2500-3000 cm⁻¹ region.[5]
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C=O Stretching: A strong, sharp absorption band corresponding to the lactam carbonyl group is expected around 1680-1700 cm⁻¹.[5]
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N-H Bending: Bending vibrations for the amino group are expected around 1600 cm⁻¹.
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), the compound would be expected to show a prominent peak for the protonated free base [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (C₅H₁₀N₂O), which is approximately 115.15 g/mol .[1][5] Fragmentation would likely involve the loss of the amino group or cleavage of the pyrrolidinone ring.
PART 3: Synthesis, Reactivity, and Applications
Synthetic Pathways
3-Amino-pyrrolidine derivatives are often synthesized from precursors like 4-hydroxy-proline or via the conversion of a hydroxyl group in a corresponding hydroxypyrrolidine intermediate.[6] A common strategy involves:
-
Starting Material: Beginning with a suitable precursor, such as (S)-3-hydroxypyrrolidine hydrochloride.
-
Protection: The secondary amine in the ring is protected (e.g., with a Boc or Cbz group).
-
Activation: The hydroxyl group is converted into a good leaving group (e.g., a mesylate or tosylate).
-
Amination: The leaving group is displaced with an amine source (e.g., ammonia or a protected amine equivalent) via an SN2 reaction, which inverts the stereocenter.
-
Deprotection: Removal of the protecting groups yields the desired 3-aminopyrrolidine derivative.[7]
The N-methylation can be performed at various stages of the synthesis, often via reductive amination or direct alkylation.
Chemical Reactivity
The reactivity of 3-Amino-1-methylpyrrolidin-2-one is dominated by its primary amino group. This group can readily undergo:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
This versatile reactivity makes it an ideal scaffold for building molecular diversity in drug discovery programs.
Applications in Drug Development
Pyrrolidinone-containing structures are prevalent in many pharmaceuticals due to their favorable properties, including metabolic stability and ability to act as hydrogen bond acceptors. Amino-substituted pyrrolidinones serve as crucial intermediates for a variety of therapeutic agents. While specific drugs derived directly from this compound are not prominent in the public domain, its structural motif is relevant to the development of:
-
Enzyme Inhibitors: The scaffold can be elaborated to target the active sites of enzymes like kinases or proteases.
-
Receptor Ligands: The amino group provides a handle for introducing functionalities that can interact with specific receptors in the central nervous system or other biological systems.
-
Antimicrobial Agents: Amino acids and their derivatives are being explored for their potential as antimicrobial and anti-biofilm agents.[8]
PART 4: Safety, Handling, and Experimental Protocols
Safety and Hazard Information
As with any laboratory chemical, 3-Amino-1-methylpyrrolidin-2-one hydrochloride should be handled with appropriate care.
-
Signal Word: Warning
-
Hazard Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere. Recommended storage is at 2-8°C.
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Avoid generating dust. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[10]
Example Experimental Protocol: N-Acylation
This protocol describes a general procedure for the acylation of the primary amino group, a common follow-up reaction for this building block.
Caption: Workflow for a typical N-acylation reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-Amino-1-methylpyrrolidin-2-one hydrochloride and 2.2 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Reagent Addition: Add 1.1 equivalents of the desired acylating agent (e.g., acetyl chloride or benzoyl chloride) dropwise to the cooled solution.
-
Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for a designated period (typically 2-16 hours), monitoring the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl, if base is in excess), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to yield the final acylated product.
References
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PubChem. (n.d.). 3-Amino-1-(2-methylpropyl)pyrrolidin-2-one. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-1-methylpyrrolidin-2-one. Retrieved from [Link]
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Mardal, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Molecules, 28(12), 4697. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
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SpectraBase. (n.d.). (+-)-3-methyl-2-pyrrolidinone. Retrieved from [Link]
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European Patent Office. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives - EP 1138672 A1. Retrieved from [Link]
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Rather, I. A., et al. (2022). Multimodal Role of Amino Acids in Microbial Control and Drug Development. Antibiotics, 11(11), 1500. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]
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Wikipedia. (n.d.). Nicotine. Retrieved from [Link]
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ResearchGate. (2025, August 6). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]
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PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]
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